![molecular formula C9H14N2O2 B8145035 Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane](/img/structure/B8145035.png)
Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane
Overview
Description
Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precursor for Coordinating Heteroscorpionate Ligands : It is used as a precursor for coordinating heteroscorpionate ligands to stabilize titanium and zirconium compounds. This application is significant in the synthesis and characterization of polymerization-active compounds (Alesso, Tabernero, & Cuenca, 2012).
Synthesis of Functionalized Ligands : The compound is utilized in synthesizing functionalized bis(pyrazol-1-yl)methane ligands, which play a role in studying transition metal complexes. This research contributes to understanding the chemistry of early and late transition metals (Antiñolo et al., 1998).
Catalyst for Cyclization Reactions : It serves as a catalyst in the cyclization of 4-pentyn-1-amine to 2-methyl-1-pyrroline, demonstrating its utility in intramolecular hydroamination processes (Burling et al., 2007).
Electrooptic Film Fabrication : The compound is used in electrooptic film fabrication due to its role in covalent self-assembly, thin-film microstructure, and nonlinear optical response. This application is crucial in the field of material sciences and optics (Facchetti et al., 2006).
Tetradentate Ligand for Metal Complexes : It acts as a novel tetradentate ligand for synthesizing metal complexes like Ni(II), Zn(II), and Hg(II), contributing to the exploration of new metal-ligand interactions (Alias, Ibrahim, & Hassan, 2009).
Study of Organotin Derivatives : The compound is a useful reagent for investigating the structure and chemistry of organotin derivatives, adding to the understanding of organometallic chemistry (Pettinari et al., 1995).
properties
IUPAC Name |
(4S)-4-methyl-2-[[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZVGYUGUKPQFF-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)CC2=NC(CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)CC2=N[C@H](CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)methane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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